molecular formula C10H12N2O2 B187855 1-(3-Nitrophenyl)pyrrolidine CAS No. 132993-20-5

1-(3-Nitrophenyl)pyrrolidine

Cat. No. B187855
M. Wt: 192.21 g/mol
InChI Key: GRNJGZQBTNJPIL-UHFFFAOYSA-N
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Description

“1-(3-Nitrophenyl)pyrrolidine” is a chemical compound with the empirical formula C10H12N2O2 and a molecular weight of 192.21 . It is a solid substance . The SMILES string representation of the molecule is O=N+=C1)[O-] .


Synthesis Analysis

The synthesis of pyrrolidine-based compounds, including “1-(3-Nitrophenyl)pyrrolidine”, can be achieved through various strategies . One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “1-(3-Nitrophenyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

“1-(3-Nitrophenyl)pyrrolidine” is a solid substance . Its empirical formula is C10H12N2O2, and it has a molecular weight of 192.21 .

Scientific Research Applications

Pyrrolidine in Drug Discovery

  • Application Summary: Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It is used to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Methods of Application: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
  • Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Pyrrolidine Alkaloids in Pharmacotherapy

  • Application Summary: A number of dispiro[2H-indene-2,3′-pyrrolidine-2′,3″-[3H]indole]-1,2″(1″H, 3H)-diones exhibited potent antitumor activity .
  • Methods of Application: The research observed the antitumor activity of these compounds in different cancer cell lines .
  • Results or Outcomes: These compounds showed potent antitumor activity close to or better than the standard drug (doxorubicin) in different cancer cell lines .

Pyrrolidine as Fungicides and Antibiotics

  • Application Summary: Pyrrolidine analogs have diverse therapeutic applications like fungicides and antibiotics . These compounds are used to inhibit the growth of fungi and bacteria, providing a potential treatment for various infections .
  • Methods of Application: The specific methods of application can vary widely depending on the specific compound and its intended use. Typically, these compounds are synthesized in a laboratory and then tested for their efficacy against various types of fungi and bacteria .
  • Results or Outcomes: The results can also vary widely. In some cases, pyrrolidine analogs have been found to be highly effective at inhibiting the growth of certain types of fungi and bacteria .

Pyrrolidine in Anti-Inflammatory Drugs

  • Application Summary: Pyrrolidine analogs are also used in the development of anti-inflammatory drugs . These compounds can help to reduce inflammation and pain in the body .
  • Methods of Application: As with the fungicides and antibiotics, the specific methods of application can vary. These compounds are typically synthesized in a laboratory and then tested for their anti-inflammatory properties .
  • Results or Outcomes: The results can vary, but in some cases, pyrrolidine analogs have been found to be effective at reducing inflammation .

Pyrrolidine as Cholesterol-Reducing Drugs

  • Application Summary: Pyrrolidine analogs are used in the development of cholesterol-reducing drugs . These compounds can help to reduce cholesterol levels in the body, providing a potential treatment for various cardiovascular diseases .
  • Methods of Application: As with the other applications, the specific methods of application can vary. These compounds are typically synthesized in a laboratory and then tested for their cholesterol-reducing properties .
  • Results or Outcomes: The results can vary, but in some cases, pyrrolidine analogs have been found to be effective at reducing cholesterol levels .

Pyrrolidine in Antiviral Drugs

  • Application Summary: Pyrrolidine analogs are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases . This makes them potential candidates for the development of antiviral drugs .
  • Methods of Application: These compounds are typically synthesized in a laboratory and then tested for their antiviral properties .
  • Results or Outcomes: The results can vary, but in some cases, pyrrolidine analogs have been found to be effective at inhibiting the replication of certain viruses .

Future Directions

Pyrrolidine-based compounds, including “1-(3-Nitrophenyl)pyrrolidine”, have shown promise in the field of drug discovery . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future research will likely continue to explore the potential of these compounds in various therapeutic applications.

properties

IUPAC Name

1-(3-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-12(14)10-5-3-4-9(8-10)11-6-1-2-7-11/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNJGZQBTNJPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351345
Record name 1-(3-nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrophenyl)pyrrolidine

CAS RN

132993-20-5
Record name 1-(3-nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromonitrobenzene (2.02 g, 10 mmol) in toluene (33 mL) and pyrrolidine (1.0 mL, 12 mmol) was added sodium t-butoxide (1.92 g, 20 mmol) and the solution was deoxygenated by passing a nitrogen through the solution at room temperature for 15 minutes. BINAP and tris(dibenzylideneacetone)dipalladium(0) complex were subsequently added as a solid and the nitrogen bubbling was continued for an additional 5 minutes. The mixture was heated at 100° C. overnight. The reaction mixture was then cooled and partitioned between water and ethyl acetate. The organic layer was washed once with brine solution and dried over anhydrous sodium sulfate. The ethyl acetate was decanted and evaporated under reduced pressure to give the desired 1-(3-nitrophenyl)pyrrolidine as a red oil (1.5 g, 79%).
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
NT Nguyen, VV Dai - Tạp chí Khoa học và Công nghệ-Đại học Đà Nẵng, 2023 - jst-ud.vn
Numerous heterocyclic compounds containing 3-pyrroline-2-one or pyrrolidine-2, 3-dione core have been found in nature and showed valuable biological activities. Therefore, the …
Number of citations: 0 jst-ud.vn
NV Smetanin, SV Tokarieva… - … journal.–2021.–5 (87 …, 2021 - researchgate.net
To find biological activity among easily available 2-[(4S, 4’S/4R, 4’R)-2’, 5’-dioxo-2, 3, 5, 6, 7, 8-hexahydro-1H-spiro [acridine-4, 3’-pyrrolidin]-4’-yl]-N-aryl-acetamide,(4S/4R)-4-[(3R/3S)-…
Number of citations: 2 www.researchgate.net
K Oktay, L Polat Kose, K Şendil, MS Gültekin… - Medicinal chemistry …, 2017 - Springer
Carbonic anhydrase isoenzymes are important metalloenzymes that are involved in many physiologic processes, in which they catalyze the reversible hydration of carbon dioxide (CO 2 …
Number of citations: 22 link.springer.com
HTN Thi, CY Lee, K Teruya, WY Ong, K Doh-ura… - Bioorganic & medicinal …, 2008 - Elsevier
A library of functionalized 6-chloro-2-methoxy-(N 9 -substituted)acridin-9-amines structurally related to quinacrine were synthesized and evaluated for antiprion activity on four different …
Number of citations: 43 www.sciencedirect.com
NV Smetanin, SA Varenichenko… - Voprosy Khimii i …, 2020 - researchgate.net
The catalyst-free sp3 C–H functionalization of tetrahydroacridine (quinolines) derivatives has been achieved using a Michael-type reaction with N-arylmaleimides. This method enables …
Number of citations: 3 www.researchgate.net
NV Smetanin, SA Varenichenko, AV Mazepa, OK Farat… - researchgate.net
Previously unknown spiroderivatives of 3, 1-benzoxazines were synthesized by the reaction of anthranilic acid with cyclic ketones. The interaction of 3, 1-spirobenzoxazines with …
Number of citations: 2 www.researchgate.net
NTHIH THUY - 2010 - core.ac.uk
The design and synthesis of target compounds evaluated for antiprion and neuroprotective activities are described in this chapter. The compounds were structurally related to …
Number of citations: 2 core.ac.uk
MM Ahire, SB Mhaske - ACS omega, 2017 - ACS Publications
An N-heterocyclic carbene-catalyzed intermolecular Stetter reaction of aromatic aldehydes with N-substituted itaconimides has been developed. A delicate balance between the Stetter …
Number of citations: 14 pubs.acs.org
S Hu, Y Huo, Z Wang - Chemistry of Heterocyclic Compounds, 2017 - Springer
Boron trifluoride-mediated transformation of tetrahydrofuran to corresponding N-aryl-substituted pyrrolidines is conducted under mild reaction conditions, providing a practical synthetic …
Number of citations: 7 link.springer.com
W Wang, G Liang, Y Bai, L Bai, H Zhou, Y Yu… - Organic …, 2017 - arkat-usa.org
A novel base-promoted domino Michael/O-alkylation reaction of maleimides with γ-halogenated-β-ketoesters is described. A variety of new succinimide-substituted 3 (2H)-furanones …
Number of citations: 3 www.arkat-usa.org

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